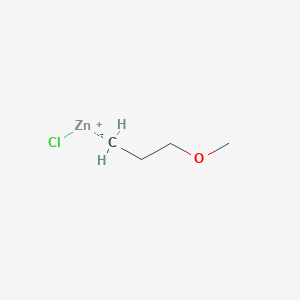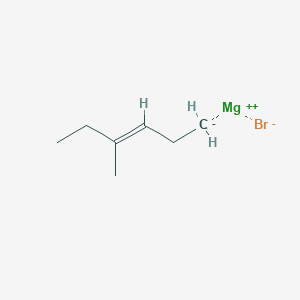
(2,4,5-Trifluorophenyl)zinc bromide, 0.50 M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,5-Trifluorophenyl)zinc bromide, 0.50 M in THF, is an organometallic compound that is used as a reagent in a variety of synthetic processes. This compound is composed of a zinc atom and a bromide anion, with a trifluorophenyl group attached to the zinc atom. This compound is soluble in the organic solvent THF (tetrahydrofuran) and can be used in a variety of synthetic reactions. In 50 M in THF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed.
Aplicaciones Científicas De Investigación
(2,4,5-Trifluorophenyl)zinc bromide, 0.50 M in THF, is used in a variety of scientific research applications. This compound is commonly used as a reagent in organic synthesis, as it is a strong nucleophile and can be used to facilitate a variety of reactions. This compound is also used in the synthesis of a variety of pharmaceuticals, as it can be used to add a trifluorophenyl group to a molecule. Additionally, this compound is used in the synthesis of a variety of polymers, as it can be used to add a trifluorophenyl group to a polymer chain.
Mecanismo De Acción
The mechanism of action of (2,4,5-Trifluorophenyl)zinc bromide, 0.50 M in THF, is based on the strong nucleophilicity of the zinc halide. The zinc halide is a strong nucleophile, meaning it is able to form a strong bond with other molecules. This allows the zinc halide to react with a variety of molecules, including trifluorophenyl groups, bromide anions, and other molecules. This allows the compound to be used in a variety of synthetic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are largely unknown. This compound is used in a variety of synthetic reactions and is not typically used in any biological processes. As such, there is no evidence to suggest that this compound has any effect on the biochemical or physiological processes of living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using (2,4,5-Trifluorophenyl)zinc bromide, 0.50 M in THF, in lab experiments is its ability to facilitate a variety of synthetic reactions. This compound is a strong nucleophile and can be used to add a trifluorophenyl group to a variety of molecules. Additionally, this compound is soluble in THF, making it easy to use in a variety of experiments.
The primary limitation of using this compound, in lab experiments is that it is a strong nucleophile and can react with a variety of molecules. This can lead to unintended side reactions, which can complicate the synthesis of a desired product. Additionally, this compound is sensitive to moisture, and must be stored in a dry environment to prevent degradation.
Direcciones Futuras
There are a variety of potential future directions for (2,4,5-Trifluorophenyl)zinc bromide, 0.50 M in THF. One potential direction is to explore the use of this compound in the synthesis of polymers. This compound could potentially be used to add a trifluorophenyl group to a polymer chain, which could lead to the development of new polymers with unique properties. Additionally, this compound could be used to develop new pharmaceuticals, as it can be used to add a trifluorophenyl group to a molecule. Finally, this compound could be used to develop new catalysts, as it is a strong nucleophile and could potentially be used to facilitate a variety of reactions.
Métodos De Síntesis
The synthesis of (2,4,5-Trifluorophenyl)zinc bromide, 0.50 M in THF, is a two-step process. The first step involves the reaction of a zinc halide and a trifluorophenyl group. This reaction occurs in the presence of a base, such as potassium carbonate, and is typically carried out at room temperature. The second step of the synthesis involves the addition of a bromide anion to the zinc halide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at elevated temperatures. The resulting compound is then dissolved in THF to produce a 0.50 M solution.
Propiedades
IUPAC Name |
bromozinc(1+);1,2,4-trifluorobenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3.BrH.Zn/c7-4-1-2-5(8)6(9)3-4;;/h2-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJNWBYPGWRTSI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C(=CC(=C1F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














